Lilly 53857
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Overview
Description
LY 53857 is a synthetic organic compound known for its role as a selective antagonist of the 5-hydroxytryptamine 2 receptor. This compound has been extensively studied for its potential therapeutic applications in treating various neurological and cardiovascular disorders .
Preparation Methods
The preparation of LY 53857 involves several synthetic routes and reaction conditions. One common method includes the use of organic solvents such as dimethyl sulfoxide, polyethylene glycol, and Tween 80. The compound is synthesized through a series of chemical reactions, including esterification and cyclization . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
LY 53857 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LY 53857 can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
LY 53857 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the 5-hydroxytryptamine 2 receptor. In biology, it is used to investigate the role of serotonin in various physiological processes. In medicine, LY 53857 has been studied for its potential therapeutic effects in treating conditions such as migraine, ischemic heart disease, and thrombosis . Additionally, it has applications in the study of obstructive sleep apnea and other respiratory disorders .
Mechanism of Action
The mechanism of action of LY 53857 involves its antagonistic effects on the 5-hydroxytryptamine 2 receptor. By binding to this receptor, LY 53857 inhibits the action of serotonin, a neurotransmitter involved in various physiological processes. This inhibition can lead to a reduction in serotonin-mediated effects, such as vasoconstriction and platelet aggregation . The molecular targets and pathways involved include the serotonin receptor signaling pathway and the downstream effects on cellular functions .
Comparison with Similar Compounds
LY 53857 is unique in its high selectivity for the 5-hydroxytryptamine 2 receptor compared to other similar compounds. Some similar compounds include ketanserin, ritanserin, and mianserin, which also act as antagonists of the 5-hydroxytryptamine 2 receptor but with varying degrees of selectivity and potency . LY 53857’s high selectivity makes it a valuable tool for studying the specific effects of serotonin receptor antagonism.
Properties
CAS No. |
60634-51-7 |
---|---|
Molecular Formula |
C27H36N2O7 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C23H32N2O3.C4H4O4/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26;5-3(6)1-2-4(7)8/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14?,15?,17-,19-,21-;/m1./s1 |
InChI Key |
DYJVZTAMQYDCLP-VCSAJMHUSA-N |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lilly 53857 LY 53857 LY-53857 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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